

Application Notes and Protocols for 2-(Benzylloxy)ethanamine Hydrochloride

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Compound of Interest

Compound Name: 2-(Benzylloxy)ethanamine hydrochloride

Cat. No.: B051211

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and application of **2-(Benzylloxy)ethanamine hydrochloride**, a versatile primary amine building block used in synthetic organic chemistry and drug discovery.

Chemical Properties and Data

Property	Value	Reference
Molecular Formula	C ₉ H ₁₄ ClNO	[1]
Molecular Weight	187.67 g/mol	[1]
Appearance	Off-white to white solid	[2]
Purity	≥97%	[2]
Solubility	Soluble in water and various organic solvents.	[1]

I. Synthesis of 2-(Benzylloxy)ethanamine Hydrochloride

This protocol describes the synthesis of **2-(BenzylOxy)ethanamine hydrochloride** from a precursor via the addition of hydrochloric acid.

Experimental Protocol

Materials:

- Precursor amine (e.g., the free base of 2-(BenzylOxy)ethanamine)
- 4N HCl in diethyl ether
- Diethyl ether
- Hexane
- Standard laboratory glassware
- Magnetic stirrer
- Filtration apparatus
- Vacuum drying oven

Procedure:

- Dissolve the precursor amine (1.0 eq) in diethyl ether.
- Slowly add 4N HCl in diethyl ether (excess) to the stirred solution at room temperature.
- Continue stirring the reaction mixture overnight at room temperature.
- A precipitate of **2-(BenzylOxy)ethanamine hydrochloride** will form.
- Collect the solid product by filtration.
- Wash the filter cake with hexane to remove any unreacted starting material and impurities.
- Dry the product under vacuum to yield **2-(BenzylOxy)ethanamine hydrochloride** as an off-white solid.

Expected Yield: 83%[\[2\]](#)

Characterization:

- $^1\text{H-NMR}$ (400 MHz, DMSO-d₆): δ 8.01 (bs, 3H, NH₃⁺), 7.35-7.36 (m, 5H, Ar-H), 4.54 (s, 2H, O-CH₂-Ar), 3.63 (t, J = 5.60 Hz, 2H, O-CH₂), 3.01 (t, J = 5.20 Hz, 2H, N-CH₂)[\[2\]](#)

Synthesis Workflow



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Caption: General workflow for the synthesis of **2-(Benzylxy)ethanamine hydrochloride**.

II. Application in the Synthesis of Anti-HIV-1 Active Compounds

2-(Benzylxy)ethanamine hydrochloride serves as a crucial building block in the synthesis of novel therapeutic agents. Its primary amine functionality allows for its incorporation into larger molecules through amide bond formation. One notable application is in the synthesis of galactosyl amphiphiles, which have demonstrated anti-HIV-1 activity[\[2\]](#)[\[3\]](#). These molecules are designed to mimic galactosylceramide, a natural receptor that can be used by HIV to infect cells[\[3\]](#).

General Protocol for N-Acylation

This protocol describes a general method for the N-acylation of a primary amine, a key step in the synthesis of the aforementioned anti-HIV-1 active compounds. This can be adapted for the N-acylation of 2-(Benzylxy)ethanamine.

Materials:

- **2-(Benzylxy)ethanamine hydrochloride**
- Fatty acid or other carboxylic acid

- Coupling agent (e.g., DCC, EDC)
- Anhydrous solvent (e.g., Dichloromethane, DMF)
- Base (e.g., Triethylamine)
- Standard laboratory glassware
- Magnetic stirrer
- Purification supplies (e.g., silica gel for column chromatography)

Procedure:

- Dissolve the carboxylic acid (1.0 eq) in the anhydrous solvent.
- Add the coupling agent (1.1 eq) and stir for 10-15 minutes at 0 °C.
- In a separate flask, dissolve **2-(BenzylOxy)ethanamine hydrochloride** (1.0 eq) and the base (1.1 eq) in the anhydrous solvent.
- Slowly add the amine solution to the activated carboxylic acid solution.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, filter the reaction mixture to remove any precipitated byproducts.
- Wash the filtrate with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acylated product.

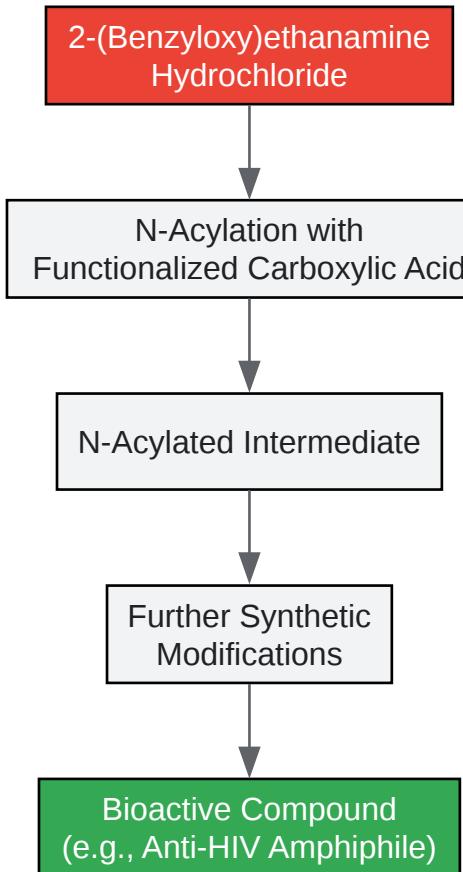
Quantitative Data: Anti-HIV-1 Activity of Galactosyl Amphiphiles

The following table summarizes the anti-HIV-1 activity of galactosyl amphiphiles synthesized using a methodology that involves N-acylation of an amine precursor, analogous to 2-(BenzylOxy)ethanamine. The data is presented as the 50% inhibitory concentration (IC_{50}).

Compound	IC_{50} (μM)
I-GalSer[CO ₂ Na][C ₁₄]	10 - 50
II-GalSer[C ₁₄][C ₇ SO ₃ Na]	10 - 50
II-GalSer[C ₂ SO ₄ Na][C ₁₄]	10 - 50

Data extracted from Faroux-Corlay et al., J. Med. Chem. 2001[3]

Logical Relationship in Drug Synthesis



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Caption: Logical flow from starting material to a bioactive compound.

III. Application as a Biochemical Reagent

As a primary amine, **2-(BenzylOxy)ethanamine hydrochloride** can be used in various biochemical assays, either as a standard for amine quantification or as a component in coupling reactions.

Protocol: Quantification of Primary Amines (Adapted from a General Protocol)

This protocol outlines a colorimetric method for the quantification of primary amines, for which **2-(BenzylOxy)ethanamine hydrochloride** can serve as a standard. The assay is based on the reaction of primary amines with a reagent to produce a colored product.

Materials:

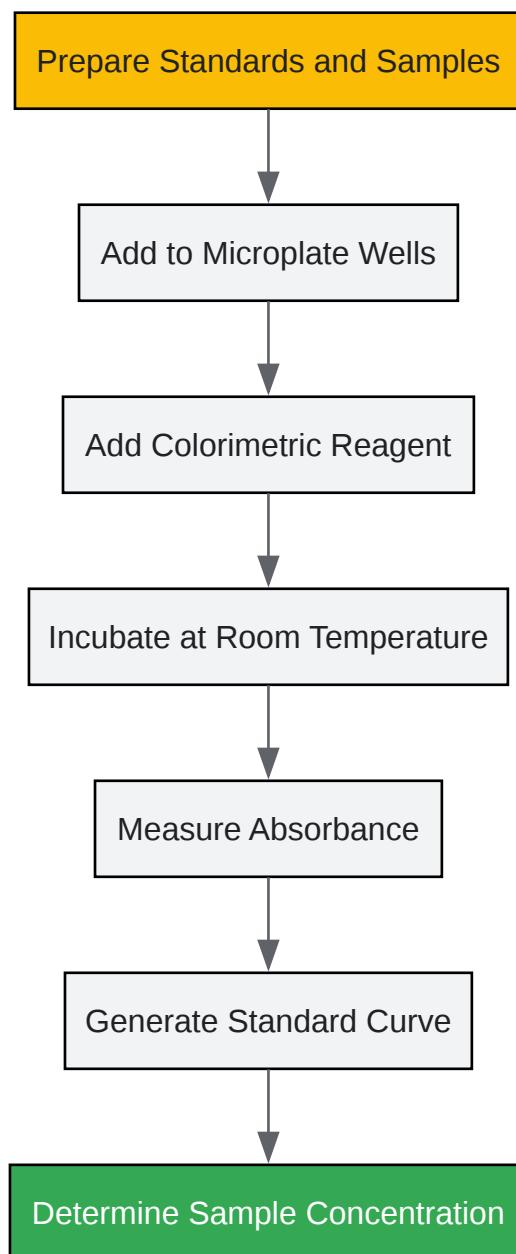
- **2-(BenzylOxy)ethanamine hydrochloride** (for standard curve)
- Sample containing unknown primary amine concentration
- Assay buffer (e.g., borate buffer, pH 9.0)
- Colorimetric reagent (e.g., OPA/NAC, TNBSA)
- 96-well microplate
- Microplate reader

Procedure:

- Prepare Standards: Prepare a series of standard solutions of **2-(BenzylOxy)ethanamine hydrochloride** of known concentrations in the assay buffer.
- Sample Preparation: Dilute the unknown sample in the assay buffer to a concentration within the range of the standard curve.

- Assay:
 - To each well of the microplate, add a specific volume of the standard or sample.
 - Add the colorimetric reagent to each well.
 - Incubate the plate at room temperature for the recommended time, protected from light.
- Measurement: Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
- Data Analysis:
 - Subtract the absorbance of the blank (assay buffer + reagent) from all readings.
 - Plot the absorbance of the standards versus their concentrations to generate a standard curve.
 - Determine the concentration of the primary amine in the sample by interpolating its absorbance value on the standard curve.

Experimental Workflow for Amine Quantification



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Caption: Workflow for a colorimetric primary amine quantification assay.

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